

Application Notes: Antibody Labeling with DBCO for Copper-Free Click Chemistry

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Compound of Interest

Compound Name: *Dbco-peg10-dbco*

Cat. No.: *B8104335*

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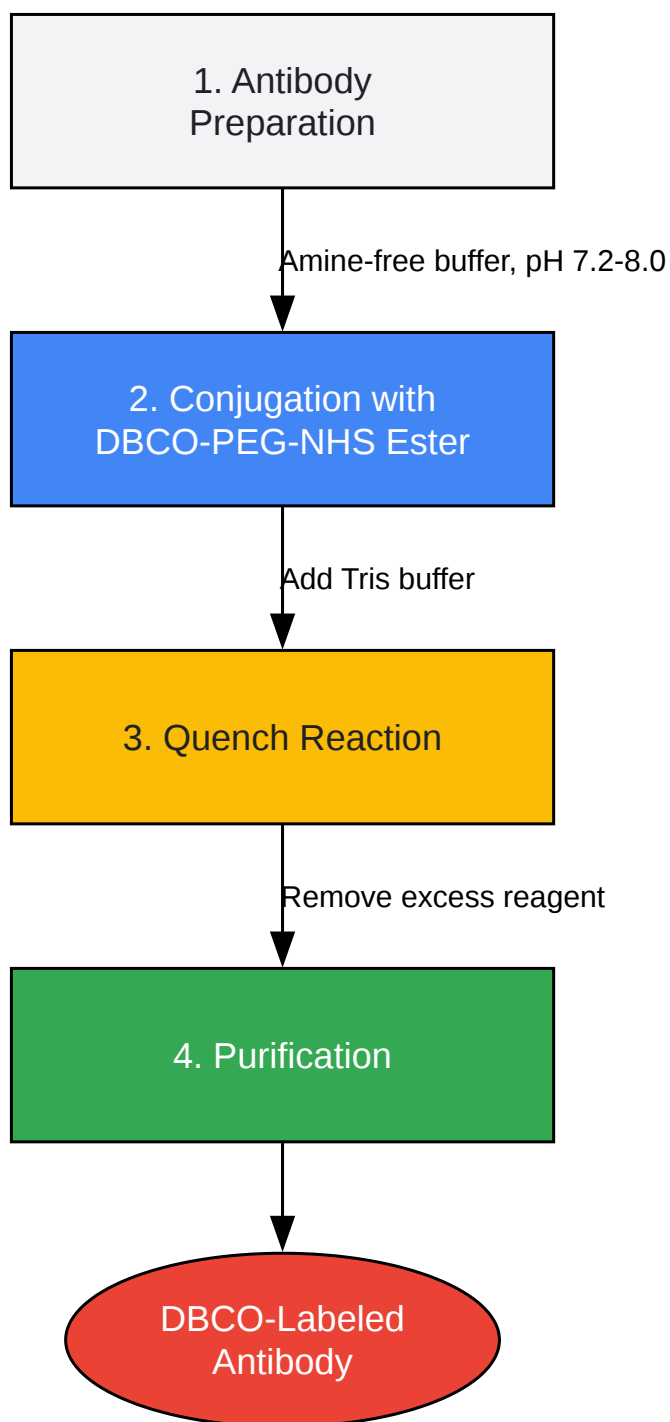
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Dibenzocyclooctyne (DBCO) functional groups. This process prepares the antibody for subsequent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible copper-free click chemistry reaction.^{[1][2][3]} This method is fundamental for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted protein tools.^[1]

The protocol focuses on the use of a heterobifunctional DBCO-PEG-NHS ester, which reacts with primary amines on the antibody to introduce a single DBCO moiety.^{[1][4]} The inclusion of a Polyethylene Glycol (PEG) spacer enhances the water solubility of the hydrophobic DBCO group and reduces potential steric hindrance.^{[5][6][7]} While this protocol is broadly applicable, we also address the specific function of homobifunctional linkers like **Dbco-peg10-dbco** as crosslinking agents.

Overall Experimental Workflow

The antibody labeling process consists of four main stages: antibody preparation to ensure optimal reaction conditions, conjugation with the DBCO linker, quenching to stop the reaction, and purification to remove excess reagents.



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Caption: High-level workflow for antibody labeling with DBCO.

Experimental Protocols

Section 1: Materials and Reagents

- Antibody of interest
- Amine-reactive DBCO linker (e.g., DBCO-PEG4-NHS Ester, DBCO-PEG10-NHS Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)[1][4][8]
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Sodium Bicarbonate buffer (0.1M, pH 8.0).[1][9] Note: Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[3][8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][10]
- Purification System: Spin desalting columns (for rapid cleanup), dialysis cassettes (10 kDa MWCO), or a size-exclusion chromatography (SEC) system.[1][4][5]

Section 2: Antibody Preparation (Pre-conjugation)

Proper antibody preparation is critical for efficient labeling.

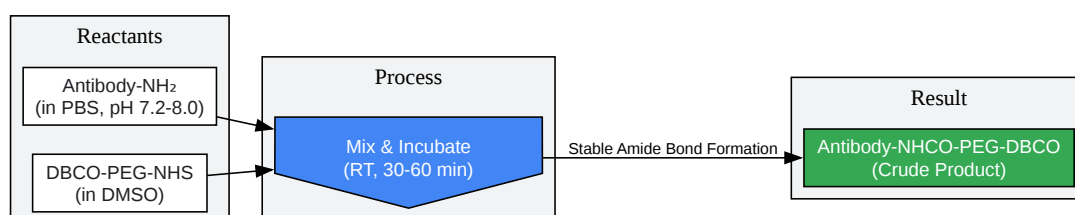
- Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris) or stabilizers (like BSA or gelatin), it must be exchanged into the Reaction Buffer. Use a desalting column, dialysis, or tangential flow filtration for this purpose.[5][8]
- Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL using the Reaction Buffer.[1][4][8] Higher concentrations generally improve reaction efficiency.[11]

Section 3: Antibody Conjugation Protocol

This protocol describes the reaction between the antibody's primary amines and the DBCO-PEG-NHS ester.

- DBCO Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.[1][4][8]
- Conjugation Reaction:

- Add a 5- to 20-fold molar excess of the DBCO linker solution to the prepared antibody solution.[3][4][5] The optimal ratio should be determined empirically for each antibody.[1]
- Note: The final DMSO concentration in the reaction mixture should ideally be below 20%. [3][8][12]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[1][4][8]
- Quench Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][10]
 - Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1][8][12]



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Caption: Detailed workflow of the DBCO-NHS ester conjugation reaction.

Section 4: Purification of DBCO-Labeled Antibody

Purification is essential to remove unreacted DBCO linker and quenching agent, which could interfere with downstream applications.

- **Spin Desalting Columns:** For small-scale, rapid purification, use a spin desalting column according to the manufacturer's protocol. This method typically yields high protein recovery (>85%).[\[1\]](#)[\[13\]](#)
- **Size-Exclusion Chromatography (SEC):** An excellent method for removing both unreacted small molecules and potential protein aggregates.[\[5\]](#) The DBCO-conjugated antibody will elute in the early fractions.[\[5\]](#)
- **Dialysis:** A simple and effective method for removing small molecules, though it is more time-consuming.[\[4\]](#)[\[5\]](#)

The purified DBCO-labeled antibody can be stored at -20°C for up to a month, although reactivity may decrease over time.[\[8\]](#)[\[12\]](#)

Data Presentation: Key Reaction Parameters

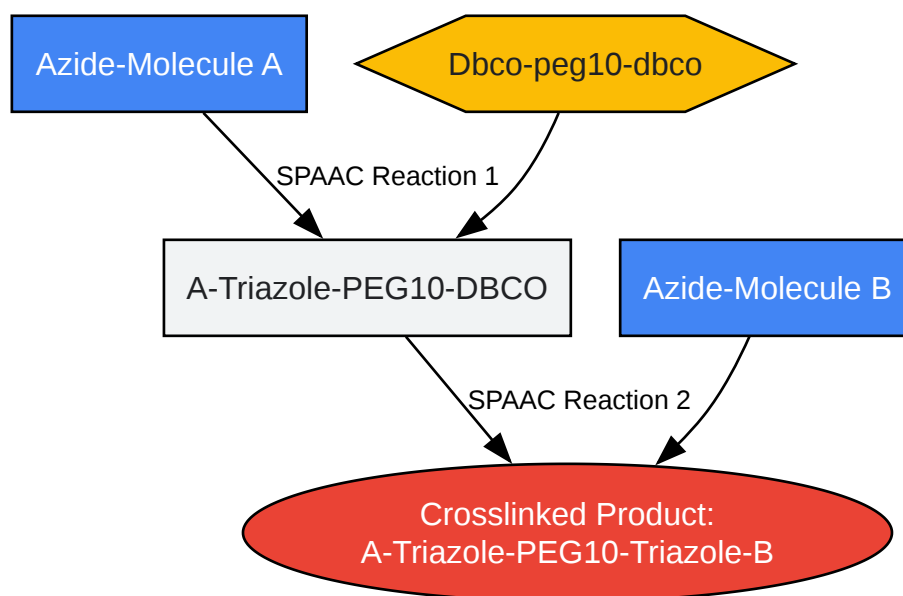
The following table summarizes the quantitative data for the antibody labeling protocol.

Parameter	Recommended Value / Range	Notes
Antibody Preparation		
Antibody Concentration	1 - 5 mg/mL	Higher concentrations can improve reaction kinetics. [1] [3]
Reaction Buffer pH	7.2 - 8.0	Optimal for NHS-ester reaction with primary amines. [1]
Conjugation		
DBCO-Linker Stock	10 mM in anhydrous DMSO	Prepare fresh immediately before use. [1] [8]
Molar Excess of Linker	5x to 20x	The optimal ratio is antibody-dependent and should be optimized. [3] [4] [5]
DMSO in Final Mixture	< 20%	High concentrations of DMSO can denature the antibody. [8] [12]
Reaction Temperature	Room Temperature or 4°C	4°C may require longer incubation times. [1] [4]
Reaction Time	30 - 60 minutes	Can be extended to 2 hours or longer if needed. [1] [8]
Quenching & Purification		
Quenching Agent	50 - 100 mM Tris-HCl	Ensures all unreacted NHS-ester is hydrolyzed. [1]
Quenching Time	15 minutes	Sufficient to stop the reaction. [1] [12]
Purification Method	Desalting Column or SEC	Efficiently removes small molecule impurities. [1] [5]

Application Note: Use of Dbco-peg10-dbco for Crosslinking

The reagent **Dbco-peg10-dbco** is a homobifunctional crosslinker. Unlike the DBCO-NHS ester used for primary labeling of an antibody, this molecule contains a reactive DBCO group at both ends of a PEG10 spacer. Its primary application is to link two molecules that have been pre-functionalized with azide groups.

Principle: The two DBCO groups on the linker react independently with two separate azide-modified molecules (e.g., Azide-Molecule A and Azide-Molecule B) via the SPAAC reaction to form a stable, covalently linked conjugate (A-Conjugate-B).



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Caption: Workflow for crosslinking two azide-modified molecules with **Dbco-peg10-dbco**.

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